molecular formula C24H33N5O2 B14107525 1-methyl-9-(4-methylphenyl)-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

1-methyl-9-(4-methylphenyl)-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14107525
M. Wt: 423.6 g/mol
InChI Key: MJGOFFPWBLZOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-9-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimido[1,2-g]purine core with various substituents

Preparation Methods

The synthesis of 1-methyl-9-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the methyl, 4-methylphenyl, and octyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-methyl-9-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimido[1,2-g]purine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-9-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-9-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-methyl-9-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared to other pyrimido[1,2-g]purine derivatives. Similar compounds include those with different substituents on the pyrimido[1,2-g]purine core, such as:

  • 1-methyl-9-phenyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
  • 1-methyl-9-(4-chlorophenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione The uniqueness of 1-methyl-9-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

1-methyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H33N5O2/c1-4-5-6-7-8-9-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-10-17-28(20)23)19-13-11-18(2)12-14-19/h11-14H,4-10,15-17H2,1-3H3

InChI Key

MJGOFFPWBLZOHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C

Origin of Product

United States

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